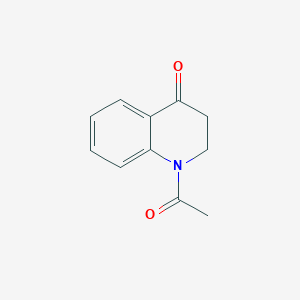
1-Acetyl-2,3-dihydroquinolin-4(1h)-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-Acetyl-2,3-dihydroquinolin-4(1h)-one derivatives typically involves one-pot, three-component reactions or direct cyclocondensation processes. Methods have been developed to synthesize these compounds in eco-friendly conditions, such as using ionic liquids or water as solvents, and without the need for additional catalysts (Chen et al., 2007), (Ghorbani‐Choghamarani & Zamani, 2012).
Molecular Structure Analysis
The molecular structure of 1-Acetyl-2,3-dihydroquinolin-4(1h)-one and its derivatives has been explored using various spectroscopic techniques. The 1H NMR and UV spectra of these compounds provide insights into their molecular configurations and the effects of substitutions at different positions on the quinolinone ring (Bradley, Clark, & Kernick, 1972).
Chemical Reactions and Properties
1-Acetyl-2,3-dihydroquinolin-4(1h)-one compounds undergo a variety of chemical reactions, including cyclocondensation and Mannich base reactions. These reactions are influenced by the nature of substituents on the quinolinone ring, leading to the formation of a range of derivatives with different chemical properties (Bradley, Clark, & Kernick, 1972).
Physical Properties Analysis
The physical properties of 1-Acetyl-2,3-dihydroquinolin-4(1h)-one derivatives, such as solubility and melting points, are crucial for their application in various fields. These properties can be modified through different synthesis methods and by introducing various substituents on the quinolinone ring.
Chemical Properties Analysis
The chemical properties of 1-Acetyl-2,3-dihydroquinolin-4(1h)-one derivatives, including their reactivity and stability, are determined by their molecular structure. The presence of the acetyl group and the quinolinone core influences their chemical behavior in reactions, making them suitable for a wide range of chemical transformations (Abdou et al., 2018).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
1-Acetyl-2,3-dihydroquinolin-4(1H)-one and its derivatives have been extensively studied in synthetic organic and medicinal chemistry due to their potential biological and pharmacological significance. The synthesis and various chemical transformations of this compound and its derivatives have attracted considerable attention. For instance, the synthesis of halogen-substituted 2,3-dihydroquinolin-4(1H)-ones and their 1-acetyl derivatives, along with their reactions with Mannich bases, have been explored (Bradley, Clark, & Kernick, 1972). Additionally, advancements in the use of 3-acetyl-4-hydroxyquinolin-2(1H)-ones, a related compound, have been summarized, emphasizing their synthesis and reactions (Abdou et al., 2019).
Eco-Friendly Synthesis
Research has also focused on eco-friendly methods of synthesizing 2,3-dihydroquinazolin-4(1H)-ones, a closely related compound. Methods involving ionic liquids or ionic liquid-water systems without additional catalysts have been developed (Chen et al., 2007). Another study describes the synthesis of 2,3-dihydroquinazolin-4(1H)-ones using silica-supported ferric chloride under solvent-free conditions, highlighting an environmentally friendly approach (Majid et al., 2011).
Antioxidant Properties
The antioxidant properties of 2-aryl-2,3-dihydroquinolin-4(1H)-ones have been investigated, with some synthesized compounds displaying potent free-radical scavenging abilities. This research points to the potential biological significance of these compounds (Pandit, Sharma, & Lee, 2015).
Biological and Pharmacological Significance
The potential biological and pharmacological significance of 3,4-dihydroquinolin-2(1H)-ones, a structurally related compound, has also been explored. For example, enantiomerically pure 3,4-dihydroquinolin-2(1H)-ones, which could have applications in pharmaceuticals, were synthesized using benzothiazines (Harmata & Hong, 2007).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-acetyl-2,3-dihydroquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8(13)12-7-6-11(14)9-4-2-3-5-10(9)12/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCBVPABAPSIMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(=O)C2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20298982 | |
| Record name | 1-acetyl-2,3-dihydroquinolin-4(1h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20298982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-2,3-dihydroquinolin-4(1h)-one | |
CAS RN |
64142-63-8 | |
| Record name | NSC127317 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127317 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-acetyl-2,3-dihydroquinolin-4(1h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20298982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



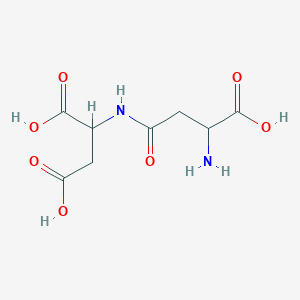
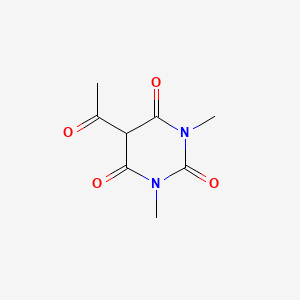



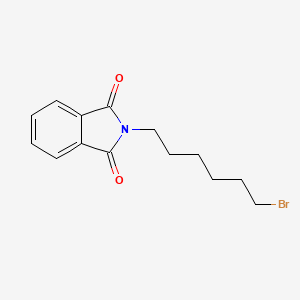
![2-Bromothieno[2,3-b]thiophene](/img/structure/B1267017.png)

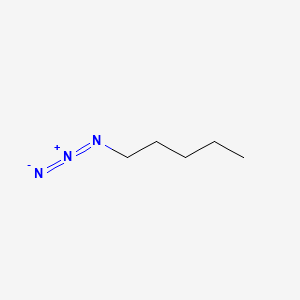
![1-Azabicyclo[2.2.2]octan-4-ol](/img/structure/B1267023.png)
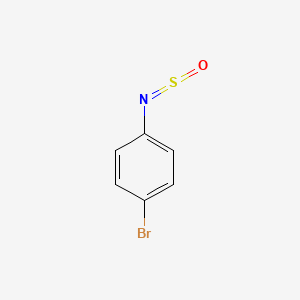
![1-Azabicyclo[2.2.2]octane-4-methanol](/img/structure/B1267026.png)

